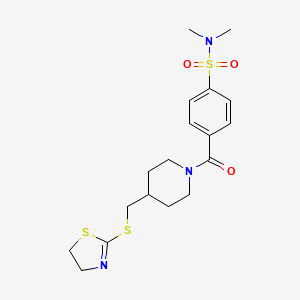

![molecular formula C25H20ClN3O2S2 B2482864 2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326900-38-2](/img/structure/B2482864.png)

2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related 1,2-benzothiazines and their derivatives often involves rhodium-catalyzed domino C-H activation/cyclization/elimination processes, utilizing S-aryl sulfoximines and pyridotriazoles through denitrogenative cyclization followed by the elimination of alcohols. These methods highlight the versatility and broad substrate scope, high functional group tolerance, and good regioselectivity advantageous for synthesizing complex heterocycles like 2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide (Jeon et al., 2016).

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of novel cyclic sulfonamides, including derivatives related to the specified chemical structure, through the Diels-Alder reaction, highlights a method for creating compounds with potential as histamine H3 receptor antagonists. This demonstrates the compound's relevance in synthesizing biologically active molecules (Greig, Tozer, & Wright, 2001).

Another study developed a method for synthesizing a large number of 1,2-benzothiazines, emphasizing the versatility of related compounds in creating structures with a broad substrate scope and high functional group tolerance. This research underscores the compound's utility in medicinal chemistry and the development of new therapeutic agents (Jeon, Son, Kim, & Lee, 2016).

Biological Activity and Potential Therapeutics

- Research on the monoamine oxidase inhibitory activity of benzothiazine derivatives provides insight into their potential for treating neurological disorders. The study identifies specific compounds as selective inhibitors of monoamine oxidase A and B, suggesting a pathway for developing new treatments for conditions like depression and Parkinson's disease (Ahmad et al., 2019).

Materials Chemistry and Novel Applications

The first solid-phase synthesis of 2-substituted-3-(substituted sulfanyl)-1,2,4-benzothiadiazine 1,1-dioxides demonstrates the compound's application in materials science, allowing for the creation of a library of derivatives with potential use in various industrial applications. This technique affords excellent purity and the possibility for large-scale synthesis (Makino, Okuzumi, Nakanishi, & Tsuji, 2002).

The synthesis and anticancer activity of new 2-aryl-4H-3,1-benzothiazines further illustrate the compound's relevance in drug discovery, with some compounds showing more beneficial antiproliferative properties than cisplatin against human cancer cell lines. This research highlights the potential of benzothiazine derivatives in the development of new anticancer treatments (Niewiadomy, Matysiak, & Karpińska, 2011).

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other aryl sulfides , which are known to interact with a variety of biological targets

Mode of Action

Based on its structural similarity to other aryl sulfides , it may interact with its targets through covalent bonding, leading to changes in the target’s function.

特性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O2S2/c1-17-10-12-18(13-11-17)15-29-22-9-5-3-7-20(22)24-23(33(29,30)31)14-27-25(28-24)32-16-19-6-2-4-8-21(19)26/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHPRCWFSXMAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482785.png)

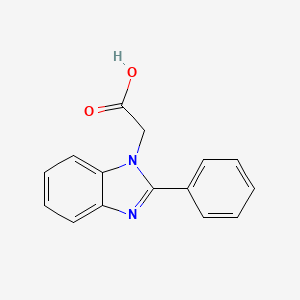

![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482788.png)

![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482789.png)

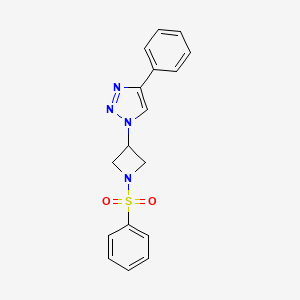

![6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2482793.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)

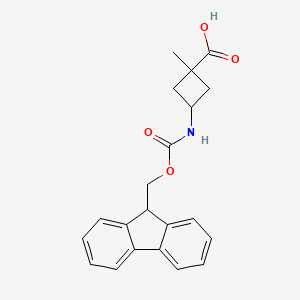

![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)

![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)